
Methyl 3-(bromomethyl)-2-chloroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates, and the possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds has been demonstrated .Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated through crystallographic studies, revealing interactions such as C—H⋯O hydrogen bonds and Br⋯O interactions .Chemical Reactions Analysis
Methyl 3-(bromomethyl)benzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones .Physical And Chemical Properties Analysis
Physical properties of similar compounds, such as their crystal structures, can vary significantly based on the substituents and reaction conditions .Applications De Recherche Scientifique
- Methyl 3-(bromomethyl)-2-chloroisonicotinate has been effectively utilized in allylation reactions. Specifically, it has been employed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates. These allylation products serve as valuable intermediates in the synthesis of new heterocyclic compounds .
- Notably, the modification of benzo[f]coumarin derivatives at the keto group via Barbier allylation with this compound has been demonstrated. The resulting benzo[f]coumarin derivatives exhibit antioxidant properties and do not affect the viability or proliferation of C6 rat glioma cells .
- Methyl 3-(bromomethyl)-2-chloroisonicotinate finds application in organic synthesis. Its synthetic potential has been previously demonstrated in the allylation of aldehydes and Schiff bases .
- Additionally, it can be used as a building block for the synthesis of other chemicals .
- This compound has been employed in the allylation of azomethines. For example, it was used in allylation reactions alongside methyl 3-[(tributylstannyl)methyl]but-3-enoate. Various systems for the allylation of azomethines under Barbier reaction conditions were studied .
Allylation Reactions
Organic Synthesis
Allylation of Azomethines
Chemical Properties
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to target proteins involved in various biochemical pathways .
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
Similar compounds have been reported to have high gi absorption .
Result of Action
Similar compounds have been known to cause skin irritation, eye irritation, and specific target organ toxicity after single exposure .
Action Environment
Similar compounds have been known to be sensitive to certain conditions .
Propriétés
IUPAC Name |
methyl 3-(bromomethyl)-2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDWPOHHSIKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

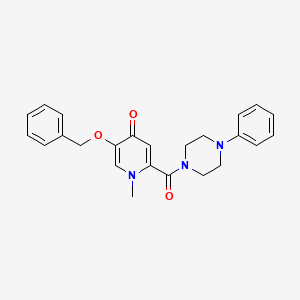
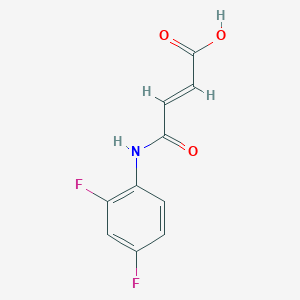
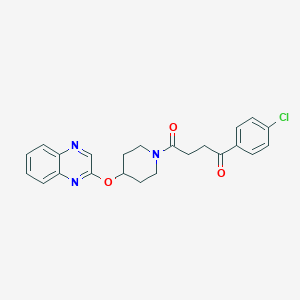
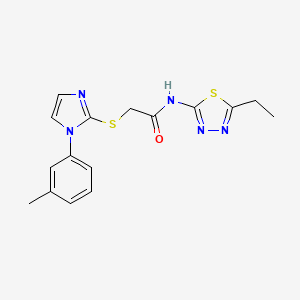
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2461144.png)
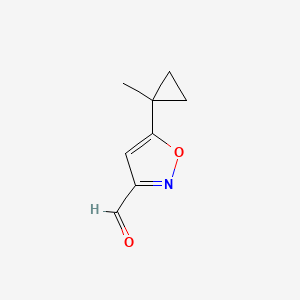
![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)
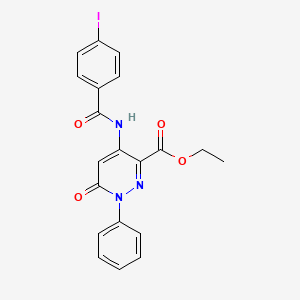




![2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)